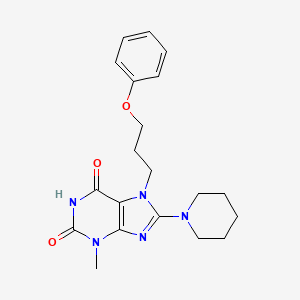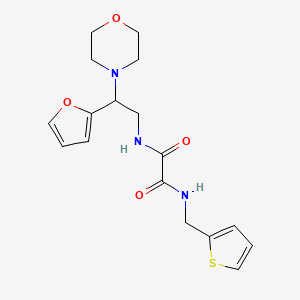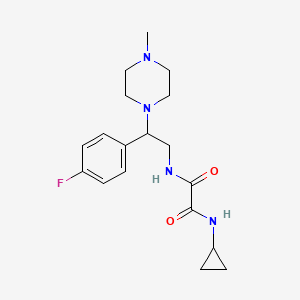
3-methyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as MPP, is a compound that has gained attention in the scientific community due to its potential applications in research. MPP is a purine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for investigating different biological processes.
作用机制
3-methyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione acts as an antagonist of the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. By blocking this receptor, 3-methyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can modulate the activity of various neurotransmitters, including dopamine and glutamate.
Biochemical and Physiological Effects:
3-methyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the inhibition of cell proliferation. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of using 3-methyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that 3-methyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can be expensive to synthesize, making it less accessible for some researchers.
未来方向
There are several potential future directions for research involving 3-methyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione. One area of interest is the development of 3-methyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione-based therapeutics for the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction could be the investigation of the potential interactions between 3-methyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione and other purine derivatives, which could provide insight into the complex signaling pathways involved in cellular processes. Finally, further studies could be conducted to explore the potential applications of 3-methyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione in other areas of research, such as cancer biology and immunology.
Conclusion:
In conclusion, 3-methyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a valuable tool for scientific research due to its potential applications in studying different biological processes. Its unique mechanism of action and various biochemical and physiological effects make it a promising candidate for the development of new therapeutics and the exploration of complex cellular signaling pathways. As research continues to uncover new insights into the properties of 3-methyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, it is likely that its potential applications will continue to expand.
合成方法
The synthesis of 3-methyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves several steps, including the reaction of 2,6-dioxopurine with 3-phenoxypropylbromide, followed by the addition of piperidine and 3-methyl-2-butanone. The resulting product is purified through column chromatography to yield 3-methyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione in high purity.
科学研究应用
3-methyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been used in various scientific research applications, such as studying the effects of purine derivatives on cellular signaling pathways. It has also been used to investigate the role of purine receptors in the regulation of neuronal activity and the pathogenesis of neurological disorders.
属性
IUPAC Name |
3-methyl-7-(3-phenoxypropyl)-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-23-17-16(18(26)22-20(23)27)25(19(21-17)24-11-6-3-7-12-24)13-8-14-28-15-9-4-2-5-10-15/h2,4-5,9-10H,3,6-8,11-14H2,1H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLCMYZUZCKJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2786192.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2786193.png)
methanone](/img/structure/B2786196.png)
![4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-[4-[3-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2786201.png)
![16-[3,4-Dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B2786202.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]-2,6-di-tert-butylphenol](/img/structure/B2786204.png)
![1-chloro-4-{[(Z)-(4-fluoroanilino)(methylsulfanyl)methylidene]amino}benzene](/img/structure/B2786205.png)



![3-(3-chlorophenyl)-5-[6-(4-methylphenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazole](/img/structure/B2786213.png)
![N-benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2786214.png)